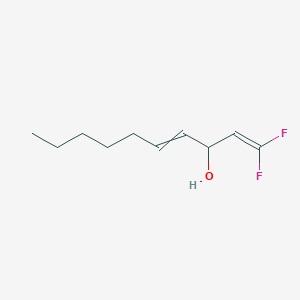
1,1-Difluorodeca-1,4-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorodeca-1,4-dien-3-ol, with the chemical formula
C11H20O
, is a compound that contains both fluorine and hydroxyl functional groups. Its systematic IUPAC name is 1,1-difluoro-4-decen-3-ol . Here’s a brief overview:Molecular Formula: C11H20O
CAS Number: 10339-55-6
EC Number: 233-732-6
Méthodes De Préparation
Synthetic Routes: 1,1-Difluorodeca-1,4-dien-3-ol can be synthesized through various routes. One common method involves the addition of fluorine to a suitable precursor. For example, starting with 1,4-decadien-3-ol, fluorination can occur under controlled conditions to introduce the two fluorine atoms.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves specialized equipment and reagents. Detailed industrial processes are proprietary, but research laboratories often use similar synthetic routes.
Analyse Des Réactions Chimiques
1,1-Difluorodeca-1,4-dien-3-ol can participate in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can replace the hydroxyl group or fluorine atoms with other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1,1-Difluorodeca-1,4-dien-3-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for drug development.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism by which 1,1-difluorodeca-1,4-dien-3-ol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 1,1-difluorodeca-1,4-dien-3-ol is unique due to its combination of fluorine and hydroxyl groups, similar compounds include other polyenes, fluorinated alcohols, and functionalized alkenes.
Propriétés
Numéro CAS |
138024-28-9 |
|---|---|
Formule moléculaire |
C10H16F2O |
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
1,1-difluorodeca-1,4-dien-3-ol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-4-5-6-7-9(13)8-10(11)12/h6-9,13H,2-5H2,1H3 |
Clé InChI |
LNQSIJWVOWDEDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC(C=C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



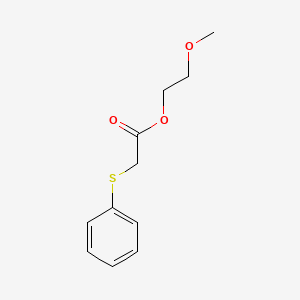
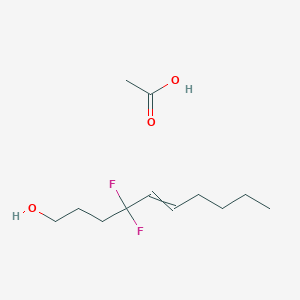
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
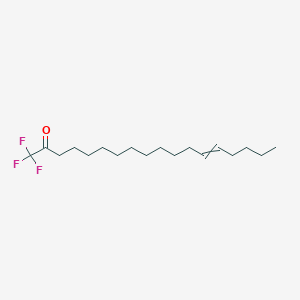
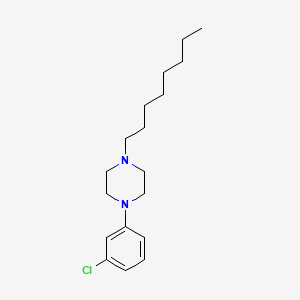
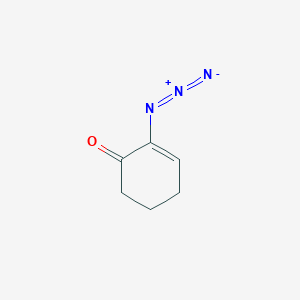

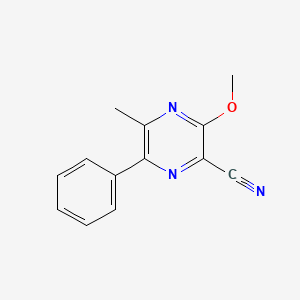
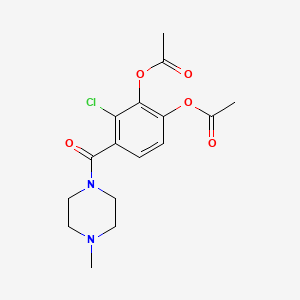
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)



